molecular formula C8H13Cl3O2 B14616109 Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester CAS No. 57392-48-0

Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester

Cat. No.: B14616109
CAS No.: 57392-48-0
M. Wt: 247.5 g/mol
InChI Key: GGNAUVDISWUXRK-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C8H13Cl3O2 and a molecular weight of 247.547 g/mol . This compound is known for its unique structure, which includes a pentanoic acid backbone with a 4-methyl group and a 2,2,2-trichloroethyl ester group. It is used in various chemical and industrial applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester typically involves the esterification of 4-methylpentanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of the ester on a large scale.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-methylpentanoic acid and 2,2,2-trichloroethanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-Methylpentanoic acid and 2,2,2-trichloroethanol.

    Reduction: 4-Methylpentanol and 2,2,2-trichloroethanol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentanoic acid, 4-methyl, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 4-methylpentanoic acid and 2,2,2-trichloroethanol, which may interact with enzymes and proteins in biological systems. The trichloroethyl group can also participate in substitution reactions, leading to the formation of various bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific chemical and industrial applications where such reactivity is desired .

Properties

CAS No.

57392-48-0

Molecular Formula

C8H13Cl3O2

Molecular Weight

247.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 4-methylpentanoate

InChI

InChI=1S/C8H13Cl3O2/c1-6(2)3-4-7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3

InChI Key

GGNAUVDISWUXRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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